molecular formula C11H9ClN2S B499990 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline CAS No. 524954-88-9

3-Chloro-4-(pyridin-2-ylsulfanyl)aniline

Cat. No.: B499990
CAS No.: 524954-88-9
M. Wt: 236.72g/mol
InChI Key: PACAIUWMHIKTMI-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyridin-2-ylsulfanyl)aniline (Molecular Formula: C₁₁H₉ClN₂S) is an aniline derivative featuring a pyridine ring linked via a sulfur atom at the para-position of the benzene ring and a chlorine substituent at the meta-position . Its SMILES notation (C1=CC=NC(=C1)SC2=C(C=C(C=C2)N)Cl) highlights the sulfanyl (-S-) bridge between the pyridine and aniline moieties.

Properties

IUPAC Name

3-chloro-4-pyridin-2-ylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACAIUWMHIKTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline typically involves the reaction of 3-chloroaniline with 2-chloropyridine-1-sulfanyl under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyridin-2-ylsulfanyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(pyridin-2-ylsulfanyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline, highlighting variations in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents Key Features Applications/Synthesis Reference
This compound C₁₁H₉ClN₂S -Cl (C3), -S-Pyridine (C4) Sulfanyl bridge enhances π-stacking; moderate CCS values. Potential kinase inhibitor intermediates; synthesized via nucleophilic substitution.
3-Chloro-4-((5-chloropyridin-2-yl)oxy)aniline C₁₁H₇Cl₂N₂O -Cl (C3), -O-Pyridine (C4, Cl-substituted) Ether linkage reduces electron density; higher polarity due to oxygen. Precursor for picolinamide derivatives (e.g., 24 in ); synthesized via SNAr.
3-Chloro-4-(1-methylimidazol-2-sulfanyl)aniline C₁₀H₁₀ClN₃S -Cl (C3), -S-Imidazole (C4) Imidazole introduces basicity; sulfur retains conjugation. Class 2 compounds in MEK1/MAPK inhibition studies; prepared via thiol-aryl coupling.
3-Chloro-4-(trifluoromethyl)aniline C₇H₅ClF₃N -Cl (C3), -CF₃ (C4) Strong electron-withdrawing -CF₃ group; high lipophilicity. Intermediate for pyrimidin-4-amine derivatives (e.g., 2t in ).
N-(3-Chloro-4-(2-pyridylmethoxy)aniline) C₁₂H₁₂Cl₂N₂O -Cl (C3), -O-CH₂-Pyridine (C4) Methoxy-pyridine linker increases steric bulk; dual halogenation. Pharmaceutical intermediate (e.g., 2-cyanoacetamide derivatives); iron powder reduction.

Key Differentiators and Challenges

  • Synthetic Complexity : Thioether formation often requires stringent conditions (e.g., anhydrous, inert atmosphere) compared to oxygen-based analogues, limiting scalability .
  • Bioactivity Data Gap: Unlike 3-Chloro-4-(4-chlorophenoxy)aniline (), the target compound lacks experimental validation in antiplasmodial or kinase assays, necessitating further study.

Biological Activity

3-Chloro-4-(pyridin-2-ylsulfanyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₁ClN₂S
  • Molecular Weight : 236.75 g/mol
  • CAS Number : 524954

This compound features a chloro group at the meta position relative to the amino group on the aniline ring, along with a pyridine ring substituted with a sulfanyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Activity : It has been investigated for its ability to disrupt bacterial cell walls or interfere with bacterial metabolic processes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The compound's mechanism involves:

  • Induction of Apoptosis : It triggers programmed cell death in tumor cells.
  • Cell Cycle Arrest : The compound has been shown to halt the progression of the cell cycle, preventing cancer cells from proliferating.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, potentially making it a candidate for developing new antibiotics.

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

  • Nucleophilic Substitution Reactions : The chloro group can be replaced by other nucleophiles.
  • Oxidation and Reduction Reactions : These reactions can modify the functional groups, enhancing biological activity.

Synthesis Pathway Example

A typical synthesis pathway might involve:

  • Starting with 4-chloroaniline.
  • Reacting it with pyridine derivatives under controlled conditions to introduce the pyridinylsulfanyl group.

Research Findings

Several studies have reported on the biological activities and potential applications of this compound:

StudyFindings
Identified as a potential Smo antagonist in cancer treatment, disrupting Hedgehog signaling pathways.
Investigated for antimicrobial properties; demonstrated effectiveness against multiple bacterial strains.
Explored as a lead compound for drug development targeting specific enzymatic pathways in cancer cells.

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.

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